Carbamodithioic acid, diethyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester
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Overview
Description
Carbamodithioic acid, diethyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester is a complex organic compound with a unique structure that combines elements of benzimidazole and isoindole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, diethyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole and isoindole intermediates, followed by their coupling through a series of reactions involving carbamodithioic acid derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, diethyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
Carbamodithioic acid, diethyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamodithioic acid, diethyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with thiol-containing enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, dimethyl-, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl ester
- Dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,5-piperidinedicarboxylate
Uniqueness
Carbamodithioic acid, diethyl-, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester is unique due to its specific combination of benzimidazole and isoindole structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
88797-50-6 |
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Molecular Formula |
C22H22N4O2S2 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
[1-[(1,3-dioxoisoindol-2-yl)methyl]benzimidazol-2-yl]methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C22H22N4O2S2/c1-3-24(4-2)22(29)30-13-19-23-17-11-7-8-12-18(17)25(19)14-26-20(27)15-9-5-6-10-16(15)21(26)28/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
XQMMDJXRBIKFOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC1=NC2=CC=CC=C2N1CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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